7-Iodo-N4,8-dimethylquinoline-3,4-diamine
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Overview
Description
7-Iodo-N4,8-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12IN3 and a molecular weight of 313.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and two methyl groups attached to a quinoline ring.
Preparation Methods
The synthesis of 7-Iodo-N4,8-dimethylquinoline-3,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core. The iodination of the quinoline ring is a crucial step, often achieved using iodine or iodinating agents under controlled conditions. The methylation of the amine groups can be performed using methylating agents such as methyl iodide. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
7-Iodo-N4,8-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
7-Iodo-N4,8-dimethylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Iodo-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The iodine atom and the quinoline ring play a crucial role in its binding affinity to these targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
7-Iodo-N4,8-dimethylquinoline-3,4-diamine can be compared with other quinoline derivatives, such as:
7-Bromo-N4,8-dimethylquinoline-3,4-diamine: Similar structure but with a bromine atom instead of iodine.
7-Chloro-N4,8-dimethylquinoline-3,4-diamine: Contains a chlorine atom instead of iodine.
7-Fluoro-N4,8-dimethylquinoline-3,4-diamine: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in its iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts .
Properties
Molecular Formula |
C11H12IN3 |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
7-iodo-4-N,8-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-6-8(12)4-3-7-10(6)15-5-9(13)11(7)14-2/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
YJHYZIZIPXCMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)N)NC)I |
Origin of Product |
United States |
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